REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[CH:12](=O)[CH3:13].CC1C=CC(S)=CC=1>C(O)C>[CH2:12]([NH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2)[CH3:13]
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Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C=CC=NC2=CC=C1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
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Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethanol (100 ml)
|
Type
|
ADDITION
|
Details
|
Sodium borohydride (10 g) was then added to the reaction mixture in portions
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 5° C
|
Type
|
STIRRING
|
Details
|
This reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Water (40 ml) was then added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 25 min
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with dichloromethane (4×100 ml)
|
Type
|
WASH
|
Details
|
washed with water (250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel eluting with ethyl acetate in hexane
|
Type
|
CUSTOM
|
Details
|
The solvent in the eluent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=C2C=CC=NC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |